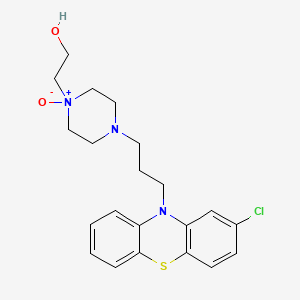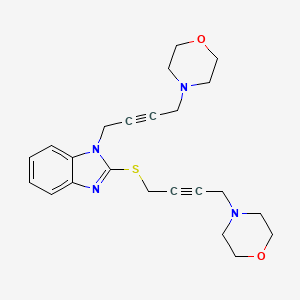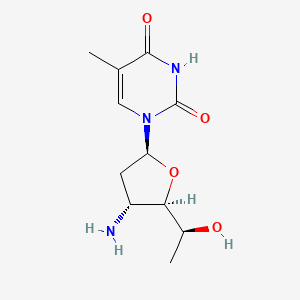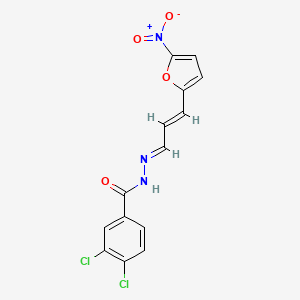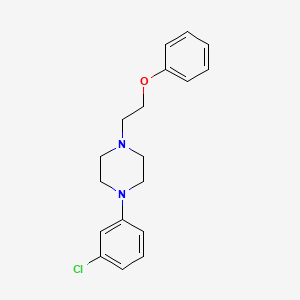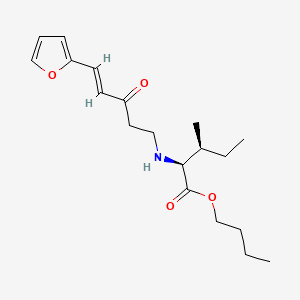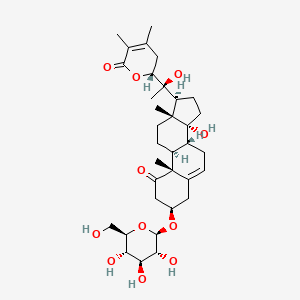
4-((Dicyanomethyl)azo)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dicyanomethyl)azo)salicylic acid is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). This compound is a derivative of salicylic acid, known for its anti-inflammatory and pain-relieving properties. The presence of the dicyanomethyl and azo groups in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dicyanomethyl)azo)salicylic acid typically involves the diazo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine. The diazonium salt is then coupled with salicylic acid to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dicyanomethyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
4-((Dicyanomethyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-((Dicyanomethyl)azo)salicylic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can interact with enzymes and proteins, modulating their activity. The salicylic acid moiety is known to inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the dicyanomethyl group can interact with cellular components, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo dyes: Compounds like Congo Red and Evans Blue, which also contain azo groups and are used in various applications.
Salicylic acid derivatives: Compounds like acetylsalicylic acid (aspirin) and aminosalicylic acid, known for their medicinal properties.
Uniqueness
4-((Dicyanomethyl)azo)salicylic acid is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other azo compounds and salicylic acid derivatives .
Propriétés
Numéro CAS |
90947-40-3 |
|---|---|
Formule moléculaire |
C10H6N4O3 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
4-(dicyanomethyldiazenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6N4O3/c11-4-7(5-12)14-13-6-1-2-8(10(16)17)9(15)3-6/h1-3,7,15H,(H,16,17) |
Clé InChI |
OGYTWTSNFIRZJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=NC(C#N)C#N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


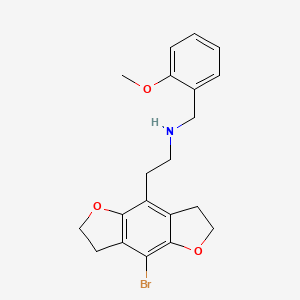
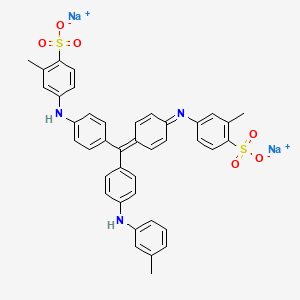

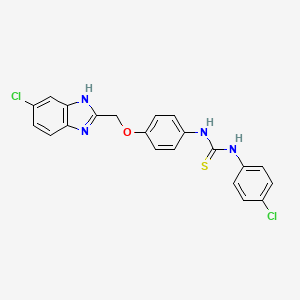
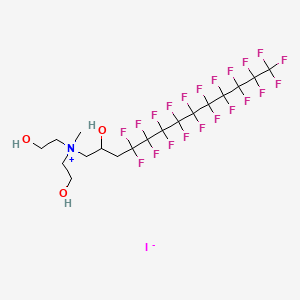
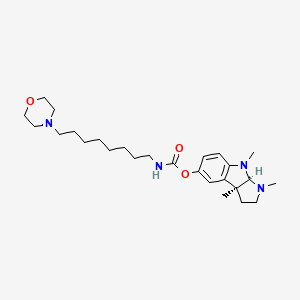
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
